5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)-
Description
Context within Quinoline (B57606) Arene Oxides and Related Compounds
5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)- belongs to the class of compounds known as arene oxides. Arene oxides are epoxides formed on an aromatic ring, and they are often highly reactive intermediates in the metabolism of aromatic hydrocarbons. In the case of quinoline, a bicyclic heteroaromatic compound, epoxidation can occur on the benzene (B151609) ring, leading to the formation of quinoline-5,6-oxide or quinoline-7,8-oxide.
The metabolism of quinoline is a critical area of study due to its association with carcinogenesis. The formation of the 5,6-epoxide is considered a key step in the metabolic activation of quinoline to a tumorigenic agent. frontiersin.org This epoxide is a precursor to 5,6-dihydroxy-5,6-dihydroquinoline, which has been identified as a major metabolite of quinoline. frontiersin.org The reactivity of the epoxide ring makes it susceptible to nucleophilic attack, including by cellular macromolecules like DNA, which is a proposed mechanism for its carcinogenic effects.
The synthesis of racemic quinoline arene oxides, including 5,6-epoxy-5,6-dihydroquinoline, has been achieved through chemical methods starting from the corresponding dihydroquinoline precursors. nih.gov Furthermore, various other derivatives, such as diepoxides and N-oxides of quinoline epoxides, have been synthesized and studied to understand the chemical properties of this class of compounds. qub.ac.uk
Historical Perspective on Enantiomeric Quinolines and Epoxides
The history of quinoline synthesis dates back to the 19th century with the development of methods like the Skraup synthesis in 1880. nih.gov These early methods focused on the construction of the quinoline ring system. The study of chiral quinolines and their derivatives is a more recent development, driven by the increasing understanding of the importance of stereochemistry in biological systems.
The recognition that enantiomers of a chiral molecule can have vastly different biological activities spurred the development of methods for their separation and asymmetric synthesis. wikipedia.org The first asymmetric synthesis of quinoline derivatives was reported in 2001, utilizing a chiral titanium (IV) complex as a Lewis acid catalyst in a Diels-Alder reaction. researchgate.net This marked a significant milestone in the ability to access enantiomerically enriched quinoline compounds.
The specific focus on enantiomeric quinoline epoxides emerged from studies on the metabolism of polycyclic aromatic hydrocarbons and their heteroaromatic analogues. It was discovered that enzymatic processes in biological systems often produce arene oxides in a highly enantioselective fashion. researchgate.net This led to research efforts aimed at mimicking these biological transformations in the laboratory to produce enantiopure arene oxides for further study. A significant advancement in this area has been the use of enzymes, such as toluene (B28343) dioxygenase, to catalyze the stereoselective cis-dihydroxylation of quinolines, providing chiral precursors for the chemoenzymatic synthesis of enantiopure quinoline arene oxides. frontiersin.orgnih.gov
Academic and Research Significance of the (5R,6S) Stereoisomer
The (5R,6S) stereoisomer of 5,6-Epoxy-5,6-dihydroquinoline holds particular academic and research significance primarily due to its connection to the biological activity of quinoline. The stereochemistry of the epoxide ring is critical in determining how it interacts with enzymes and other biological molecules.
A key area of research is the chemoenzymatic synthesis of enantiopure arene oxides of quinoline. The use of toluene dioxygenase (TDO) from Pseudomonas putida has been instrumental in this regard. This enzyme can catalyze the cis-dihydroxylation of quinoline to form a cis-dihydrodiol metabolite, which can then be used as a precursor for the synthesis of enantiopure epoxides. frontiersin.org Specifically, the formation of a (5R,6S)-diol from a related precursor has been documented, indicating the feasibility of accessing the (5R,6S)-epoxide through this chemoenzymatic pathway. frontiersin.org
The availability of specific stereoisomers like (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline is crucial for detailed toxicological and mechanistic studies. By studying the interactions of individual enantiomers with biological systems, researchers can gain a more precise understanding of the mechanisms of quinoline-induced carcinogenicity. This includes investigating how the (5R,6S) configuration influences the rate and nature of DNA adduct formation, which is a critical event in chemical carcinogenesis. While direct studies on the (5R,6S) isomer of the parent quinoline-5,6-oxide are not extensively detailed in the available literature, the synthesis and characterization of related chiral compounds provide a strong foundation for its investigation.
Structure
2D Structure
3D Structure
Properties
CAS No. |
135096-28-5 |
|---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(1aS,7bR)-1a,7b-dihydrooxireno[2,3-f]quinoline |
InChI |
InChI=1S/C9H7NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-5,8-9H/t8-,9+/m0/s1 |
InChI Key |
DUTMSHWTRSUNIF-DTWKUNHWSA-N |
SMILES |
C1=CC2=C(C=CC3C2O3)N=C1 |
Isomeric SMILES |
C1=CC2=C(C=C[C@H]3[C@@H]2O3)N=C1 |
Canonical SMILES |
C1=CC2=C(C=CC3C2O3)N=C1 |
Other CAS No. |
135096-28-5 |
Synonyms |
Oxireno[f]quinoline,1a,7b-dihydro-,(1aS)-(9CI) |
Origin of Product |
United States |
Stereochemical Characterization and Enantiomeric Purity Assessment
Methodologies for Absolute Configuration Determination
The unambiguous assignment of the absolute configuration of stereocenters is a cornerstone of stereochemistry. For 5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)-, a combination of spectroscopic and crystallographic techniques is typically employed to elucidate the three-dimensional arrangement of its atoms.
Application of Spectroscopic Techniques (e.g., Circular Dichroism)
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating chiral molecules. youtube.comnih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum is highly sensitive to the molecule's stereochemistry.
For (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline, the electronic transitions associated with the quinoline (B57606) chromophore and the epoxide ring would give rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the spectrum can be correlated with the absolute configuration of the stereocenters. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to predict the CD spectrum for a given enantiomer. nih.gov By comparing the experimentally measured spectrum with the calculated spectra for the (5R,6S) and (5S,6R) enantiomers, the absolute configuration can be confidently assigned.
| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Transition |
| ~220 | Positive | π → π |
| ~250 | Negative | π → π |
| ~280 | Positive | n → π* |
| Note: This is a hypothetical data table illustrating typical CD spectral data for a chiral heterocyclic compound. Actual values for (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline would require experimental measurement. |
Stereochemical Correlations and X-ray Crystallography
Stereochemical correlation involves chemically transforming the molecule of unknown stereochemistry into a compound whose absolute configuration is already known, or vice versa. This can be a reliable method, provided the reaction mechanisms and their stereochemical outcomes are well understood.
X-ray crystallography provides the most definitive determination of absolute configuration. chemmethod.comresearchgate.netamanote.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the creation of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of each atom. For chiral molecules, the Flack parameter is a critical value obtained from the crystallographic data that confirms the absolute stereochemistry. A value close to zero for a given enantiomeric model confirms its correctness.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Flack Parameter | 0.05(3) |
| Note: This table represents typical crystallographic data that would be obtained for a chiral organic molecule. The specific values for (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline would need to be determined experimentally. |
Enantiomeric Excess and Optical Purity Analysis
Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. masterorganicchemistry.com It is a critical parameter in asymmetric synthesis and for the characterization of chiral compounds.
Several analytical techniques are available for determining the enantiomeric excess of (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline:
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. nih.gov The sample is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.
Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method uses a capillary column with a chiral stationary phase to separate volatile enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. researchgate.net The diastereomers have distinct NMR spectra, and the integration of the signals corresponding to each diastereomer allows for the determination of the enantiomeric excess.
| Analytical Method | Stationary Phase/Reagent | Typical Resolution (Rₛ) |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD-H) | > 1.5 |
| Chiral GC | Cyclodextrin-based (e.g., Chiraldex G-TA) | > 2.0 |
| NMR Spectroscopy | Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) | Diastereomeric signal separation |
| Note: This table provides examples of common chiral stationary phases and reagents used for enantiomeric excess determination. The optimal choice depends on the specific properties of the analyte. |
Stereochemical Relationship to Other Quinoline Metabolites and Derivatives
The metabolism of quinoline in biological systems often proceeds through the formation of epoxide intermediates. researchgate.net 5,6-Epoxy-5,6-dihydroquinoline is a likely metabolite that can be further transformed into other derivatives, such as dihydrodiols and phenols. The stereochemistry of the epoxide precursor dictates the stereochemistry of these subsequent metabolites.
Synthetic Methodologies for 5r,6s 5,6 Epoxy 5,6 Dihydroquinoline
General Approaches to Azaarene Oxide Synthesis
The direct epoxidation of azaarenes like quinoline (B57606) presents considerable challenges. The nitrogen heteroatom deactivates the aromatic system towards electrophilic oxidation, making the double bonds less reactive than those in corresponding polycyclic aromatic hydrocarbons. nih.gov Despite this, several general methods for the synthesis of arene and azaarene oxides have been developed.
Traditional oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) are commonly used for epoxidation, but their application to azaarenes can be complicated by competing N-oxidation of the heterocyclic nitrogen. More potent and neutral oxidants like dimethyldioxirane (B1199080) (DMDO) can sometimes overcome the low reactivity of the deactivated rings. researchgate.net
Recent advancements have focused on catalytic systems. For instance, an iron porphyrin catalyst has been used for the green aromatic epoxidation of quinoline at room temperature, using hydrogen peroxide as the oxidant. researchgate.netmdpi.com This system demonstrated initial epoxidation of the aromatic ring, which could then evolve through rearrangement or ring-opening. researchgate.netmdpi.com While these general methods can produce the desired epoxide scaffold, they typically yield racemic mixtures, necessitating chiral resolution or the development of enantioselective variants. nih.gov
Enantioselective Synthesis Strategies
Achieving the specific (5R,6S) stereochemistry requires a synthetic approach that can differentiate between the two enantiotopic faces of the C5-C6 double bond of the quinoline precursor. This is accomplished through biocatalysis or asymmetric catalysis using chiral catalysts.
Biocatalysis offers a powerful route to enantiopure compounds under mild conditions. Heme-dependent enzymes, such as cytochrome P450 monooxygenases and related peroxygenases, are known to hydroxylate aromatic compounds via transient arene oxide intermediates. nih.gov These enzymatic processes in living organisms often proceed with high enantioselectivity. nih.gov
Fungal peroxygenases have been successfully used to generate naphthalene (B1677914) epoxides from naphthalene, which can then be trapped by nucleophiles. nih.gov This demonstrates the potential of using whole-cell or isolated enzyme systems for the direct, enantioselective epoxidation of aromatic systems. Applying a similar strategy to quinoline could provide a direct biocatalytic route to (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline. Furthermore, enzymes like monoamine oxidase (MAO-N) have been employed in the synthesis of quinoline derivatives from tetrahydroquinolines, highlighting the utility of biocatalysts in manipulating the quinoline scaffold. nih.gov
Table 1: Examples of Biocatalytic Systems for Aromatic Functionalization
| Enzyme Type | Substrate Example | Product Type | Key Feature |
|---|---|---|---|
| Fungal Peroxygenase | Naphthalene | Naphthalene Epoxide | Direct epoxidation of an inert aromatic ring. nih.gov |
| Monoamine Oxidase (MAO-N) | 1,2,3,4-Tetrahydroquinoline | Quinoline | Oxidative aromatization of a precursor. nih.gov |
Asymmetric catalysis using chiral metal complexes or small organic molecules (organocatalysts) is a cornerstone of modern enantioselective synthesis.
Metal-Catalyzed Epoxidations: Chiral metal complexes have been developed for the asymmetric epoxidation of various olefins. For quinoline derivatives, research has focused on asymmetric transformations catalyzed by chiral Lewis acids. For example, a chiral Titanium(IV) complex has been used to catalyze an asymmetric Diels-Alder reaction to produce chiral tetrahydroquinoline derivatives with high enantioselectivity. acs.orgnih.govacs.org While not a direct epoxidation, this illustrates the use of chiral metal catalysts to control stereochemistry in quinoline systems. Copper-catalyzed enantioselective additions to quinoline N-oxides have also been developed to create chiral 2-alkylated quinolines, showcasing another strategy to introduce stereocenters onto the quinoline ring. duke.edu A gold-catalyzed intramolecular reaction has also been reported for the synthesis of quinoline epoxides. researchgate.net
Organocatalytic Approaches: Asymmetric organocatalysis provides a metal-free alternative. Chiral phosphoric acids, for instance, have been employed in Povarov reactions to generate chiral tetrahydroquinolines with excellent enantioselectivities (up to >99% ee). researchgate.net These chiral precursors could potentially be converted to the desired epoxide. The development of direct organocatalytic epoxidation methods for azaarenes remains an active area of research, building on established methods like the Shi epoxidation, which uses a chiral ketone to generate a chiral dioxirane (B86890) in situ.
Chemoenzymatic Synthetic Routes
Chemoenzymatic strategies combine the high selectivity of enzymes with the broad applicability of chemical reactions. A typical chemoenzymatic route to a chiral epoxide involves an initial enzymatic resolution or desymmetrization step, followed by chemical transformations. tandfonline.com
For the synthesis of (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline, a plausible chemoenzymatic approach could start with the enzymatic cis-dihydroxylation of quinoline using a dioxygenase enzyme. This would produce a chiral cis-diol, which could then be chemically converted to the target epoxide. This conversion often involves selective protection of one hydroxyl group, activation of the other (e.g., tosylation), and subsequent base-induced intramolecular ring closure (a Williamson ether synthesis) to form the epoxide ring with inversion of stereochemistry at one center. This multistep approach leverages the enzyme's ability to set the initial absolute stereochemistry, which is then relayed through the subsequent chemical steps. mdpi.com
Precursor-Based Derivatization and Stereocontrol
This strategy involves synthesizing a precursor that already possesses the required stereochemistry, which is then converted into the final epoxide. This can be achieved in several ways:
Chiral Pool Synthesis: The synthesis begins with a readily available, enantiopure starting material, such as a carbohydrate or an amino acid. researchgate.net This "chiral pool" starting material is then chemically elaborated through multiple steps to construct the quinoline ring and the epoxide functionality, preserving the initial stereochemical integrity. For example, the synthesis of (-)-(5R,6S)-6-acetoxy-5-hexadecanolide has been achieved starting from δ-gluconolactone, where the key step involves the opening of a chiral epoxide precursor. researchgate.net
Resolution of a Racemic Precursor: A racemic intermediate, such as 5,6-dihydroxy-5,6-dihydroquinoline, could be synthesized and then resolved into its separate enantiomers. This can be done by derivatization with a chiral resolving agent, forming diastereomers that can be separated by chromatography or crystallization, followed by removal of the chiral auxiliary.
Substrate-Controlled Diastereoselective Synthesis: A chiral substituent already present on the quinoline ring can direct the stereochemical outcome of the epoxidation reaction. For example, a chiral alcohol elsewhere on the molecule could direct an oxidant to one face of the C5-C6 double bond, leading to a diastereoselective epoxidation. encyclopedia.pub
Table 2: Summary of Synthetic Strategies
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| General Oxidation | Use of standard oxidants (m-CPBA, DMDO) or general catalysts. | Straightforward reaction setup. | Produces racemic mixtures; low reactivity of azaarenes. |
| Biocatalysis | Use of whole cells or isolated enzymes (e.g., peroxygenases). | High enantioselectivity, mild conditions. | Substrate specificity, enzyme availability and stability. |
| Asymmetric Catalysis | Use of chiral metal complexes or organocatalysts. | High enantioselectivity, broad substrate scope. | Catalyst cost and development, optimization required. |
| Chemoenzymatic Synthesis | Combination of an enzymatic step with chemical transformations. | Combines the advantages of both catalysis types. | Often involves multiple synthetic steps. |
Chemical Reactivity and Transformation Pathways of 5,6 Epoxy 5,6 Dihydroquinoline, 5r,6s
Epoxide Ring-Opening Reactions
The central feature of the reactivity of (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline is the cleavage of the epoxide ring. This process can be initiated by electrophilic activation under acidic conditions or by direct nucleophilic attack under neutral or basic conditions. These reactions lead to the formation of a diverse array of functionalized quinoline (B57606) derivatives.
In the presence of water, (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline undergoes hydration to yield the corresponding trans-5,6-dihydroxy-5,6-dihydroquinoline. This transformation can be catalyzed by acid, base, or enzymes.
Under acidic conditions, the hydrolysis of quinoline 5,6-oxide is initiated by the protonation of the epoxide oxygen, which enhances the electrophilicity of the carbon atoms and facilitates nucleophilic attack by water. The reaction of quinoline 5,6-oxide in acidic solution (below pH 2-3) shows a pH-independent rate, suggesting that the N-protonated form of the quinoline oxide is unreactive. The acid-catalyzed solvolysis primarily yields 5-hydroxyquinoline (B119867) and 6-hydroxyquinoline, with a smaller amount of the trans-dihydrodiol product. This product distribution indicates that the reaction proceeds through a mechanism with significant carbocation character at the benzylic C5 and C6 positions, leading to rearomatization to the more stable phenolic products.
The formation of the trans-dihydrodiol is a result of a backside attack by water on the protonated epoxide, consistent with an SN2-like mechanism. The regioselectivity of the attack is influenced by the electronic effects of the fused aromatic ring system.
Table 1: Product Distribution from Acid-Catalyzed Solvolysis of Quinoline 5,6-Oxide
| Product | Yield (%) |
| 5-Hydroxyquinoline | 73 |
| 6-Hydroxyquinoline | 7 |
| trans-5,6-Dihydroxy-5,6-dihydroquinoline | 20 |
Data derived from the solvolysis of racemic quinoline 5,6-oxide.
In basic media, the epoxide ring is opened by the direct nucleophilic attack of a hydroxide (B78521) ion. This reaction follows a typical SN2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the inversion of configuration at the site of attack. The attack is expected to occur at the less sterically hindered carbon atom. For quinoline 5,6-oxide, the reaction with hydroxide ion leads to the formation of the trans-dihydrodiol. The reaction rate is dependent on the hydroxide ion concentration.
Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding trans-dihydrodiols. While specific studies on the enzymatic hydrolysis of (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline are not extensively detailed in the provided search results, the general mechanism of EHs involves the activation of a water molecule by a catalytic triad (B1167595) in the active site, which then acts as a nucleophile to open the epoxide ring. It has been noted that epoxide hydrolase can catalyze the hydrolysis of quinoline 5,6-arene oxide, leading to the formation of the trans-dihydrodiol metabolite. The stereochemistry of the starting material, (5R,6S), would be expected to influence the stereochemical outcome of the enzymatic hydration, potentially leading to a specific enantiomer of the resulting dihydrodiol.
The strained epoxide ring of (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline is susceptible to attack by a variety of nucleophiles other than water. These reactions are fundamental in synthetic organic chemistry for the introduction of diverse functional groups.
The regioselectivity of nucleophilic attack is dependent on the reaction conditions. Under basic or neutral conditions (with strong nucleophiles), the reaction typically follows an SN2 pathway, with the nucleophile attacking the less sterically hindered carbon atom. Under acidic conditions (with weaker nucleophiles), the reaction has more SN1 character, and the nucleophile tends to attack the more substituted carbon atom that can better stabilize a partial positive charge.
Table 2: Expected Products from Nucleophilic Addition to (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline
| Nucleophile | Reagent Example | Expected Major Product (under basic/neutral conditions) |
| Amine | RNH₂ | 6-Amino-5-hydroxy-5,6-dihydroquinoline derivative |
| Thiol | RSH | 6-Thio-5-hydroxy-5,6-dihydroquinoline derivative |
| Grignard Reagent | RMgX | 6-Alkyl/Aryl-5-hydroxy-5,6-dihydroquinoline derivative |
The products listed are based on the general principles of epoxide ring-opening reactions, as specific experimental data for these reactions with quinoline 5,6-oxide were not found in the provided search results.
Hydration Reactions and Dihydrodiol Formation
Oxidation Reactions and Formation of Higher Oxides
(5R,6S)-5,6-Epoxy-5,6-dihydroquinoline can undergo further oxidation at two principal sites: the nitrogen atom of the quinoline ring and the remaining double bond in the dihydroquinoline ring system.
Oxidation of 5,6-epoxy-5,6-dihydroquinoline can lead to the formation of 5,6-epoxy-5,6-dihydroquinoline 1-oxide. This N-oxidation is a common reaction for nitrogen-containing aromatic heterocycles. Furthermore, oxidation of the remaining double bond can result in the formation of a diepoxide, such as trans-5,6,7,8-diepoxy-5,6,7,8-tetrahydroquinoline. nih.gov These higher oxides represent further reactive intermediates that can undergo subsequent transformations.
N-Oxidation to Quinoline-1-oxide Derivatives
The nitrogen atom in the quinoline ring of (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline can be readily oxidized to form the corresponding N-oxide, (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline-1-oxide. This transformation is a common reaction for heteroaromatic amines and is typically achieved using oxidizing agents such as peroxy acids. One of the most common reagents for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). rsc.org The N-oxide product retains the epoxide ring, allowing for subsequent functionalization at other positions.
The introduction of the N-oxide functionality significantly alters the electronic properties of the quinoline ring system, influencing its reactivity in further chemical transformations. While specific studies detailing the N-oxidation of (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline are not extensively documented, the general reactivity of quinoline derivatives suggests that this is a feasible and important transformation pathway. rsc.org
Table 1: N-Oxidation of (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline
| Reactant | Reagent | Product | Reference |
|---|
Subsequent Epoxidation to Quinoline-5,6:7,8-dioxides
Following the initial epoxidation to form the 5,6-epoxide, or after N-oxidation, the remaining double bond in the carbocyclic ring of the quinoline system can undergo a second epoxidation reaction. This leads to the formation of quinoline-5,6:7,8-dioxides. Specifically, the treatment of (–)-(5R,6S)-5,6-epoxy-5,6-dihydroquinoline with aqueous sodium hypochlorite (B82951) in the presence of a phase transfer catalyst has been shown to produce (–)-(5R,6R,7R,8R)-quinoline-5,6:7,8-dioxide. nih.gov
This reaction proceeds with a high degree of stereoselectivity, yielding the anti-dioxide product. The reaction conditions involve a two-phase system with dichloromethane (B109758) as the organic solvent and an aqueous solution of sodium hypochlorite as the oxidizing agent. A phase transfer catalyst, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) (t-Bu₄NHSO₄), is essential to facilitate the reaction between the organic-soluble substrate and the aqueous oxidant. nih.gov This subsequent epoxidation highlights the potential to further elaborate the quinoline scaffold, introducing multiple stereocenters and complex three-dimensional structures.
Table 2: Subsequent Epoxidation of (–)-(5R,6S)-5,6-Epoxy-5,6-dihydroquinoline
| Reactant | Reagent | Product | Yield | Reference |
|---|
Electrophilic Attack and Derivatization
The strained three-membered epoxide ring in (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline is susceptible to attack by electrophiles, leading to ring-opening and the formation of various derivatives. This reactivity is a cornerstone of epoxide chemistry, providing a versatile route to 1,2-difunctionalized compounds.
A common example of such a reaction is acid-catalyzed hydrolysis, where protonation of the epoxide oxygen is followed by nucleophilic attack by water. This process typically results in the formation of a trans-diol. While specific studies on the acid-catalyzed hydrolysis of (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline are not detailed in the available literature, analogous reactions with similar epoxides, such as (–)-(5R,6S)-5,6-epoxy-5,6-dihydro-β-ionone, proceed with inversion of configuration at one of the carbon centers. researchgate.net
Other electrophilic reagents, such as hydrogen halides (HBr, HCl) or acyl halides, would be expected to react with the epoxide in a similar manner, leading to the formation of halohydrins or acylated derivatives, respectively. However, specific experimental details for these transformations with (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline are not extensively reported, representing an area for further investigation.
N-Alkylation and N-Methylation Reactions
The nitrogen atom of the quinoline ring in (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline is nucleophilic and can undergo alkylation reactions with suitable electrophiles. A prominent example of this is N-methylation. The reaction of 5,6-epoxy-5,6-dihydroquinoline with methyl trifluoromethanesulfonate (B1224126) (methyl triflate) results in the formation of the corresponding N-methylquinolinium arene oxide salt. rsc.org
Methyl triflate is a powerful methylating agent, and this reaction proceeds readily to give the quaternary ammonium (B1175870) salt. This transformation not only modifies the steric and electronic properties of the quinoline nucleus but also introduces a positive charge, which can influence the subsequent reactivity of the molecule. While N-methylation has been specifically reported, the N-alkylation with other alkylating agents, such as alkyl halides, is also a chemically feasible pathway that could lead to a diverse range of N-substituted quinolinium derivatives.
Table 3: N-Methylation of 5,6-Epoxy-5,6-dihydroquinoline
| Reactant | Reagent | Product | Reference |
|---|
Biotransformation and Metabolic Pathways Involving 5,6 Epoxy 5,6 Dihydroquinoline
Microbial Biotransformation Studies (e.g., Pseudomonas putida)
The microbial biotransformation of quinoline (B57606) and its derivatives has been a subject of significant research, particularly focusing on the capabilities of soil bacteria such as Pseudomonas putida. These microorganisms possess enzyme systems that can initiate the degradation of aromatic compounds, often through dihydroxylation reactions.
The key enzymatic transformations in the microbial metabolism of quinoline by certain strains of Pseudomonas putida are catalyzed by dioxygenase enzymes, such as toluene (B28343) dioxygenase (TDO). These enzymes are responsible for the initial oxidation of the aromatic ring. The process involves the incorporation of both atoms of molecular oxygen into the quinoline molecule, leading to the formation of cis-dihydrodiols. This transformation is a critical first step in the metabolic pathway, breaking the aromaticity of the carbocyclic ring and preparing the molecule for further degradation. The formation of transient cis-dihydrodiols is a hallmark of this bacterial oxidation pathway. nih.gov
The enzymatic action of toluene dioxygenase on quinoline results in several biotransformation products. The major metabolite identified in some studies is 5,6-dihydroxy-5,6-dihydroquinoline. nih.gov More specifically, the biotransformation of quinoline by Pseudomonas putida strains engineered to express toluene dioxygenase can yield a mixture of cis-dihydrodiols. These products can be further processed by the cell or isolated from the culture medium. One of the key transient intermediates formed from the initial enzymatic oxidation is a cis-dihydrodiol that serves as a precursor to the synthesis of (–)-(5R,6S)-5,6-Epoxy-5,6-dihydroquinoline. nih.gov Other metabolites, such as 3-hydroxyquinoline (B51751) and anthranilic acid, can also be formed through subsequent enzymatic or spontaneous reactions. nih.gov
Table 1: Products of Quinoline Biotransformation by Pseudomonas putida
| Precursor | Biocatalyst | Major Products | Reference |
|---|---|---|---|
| Quinoline | Toluene Dioxygenase (TDO) | cis-dihydrodiols | nih.gov |
| Quinoline | Toluene Dioxygenase (TDO) | 3-hydroxyquinoline | nih.gov |
| Quinoline | Toluene Dioxygenase (TDO) | Anthranilic acid | nih.gov |
Role as a Transient Arene Oxide Intermediate in Metabolic Processes
In metabolic processes, particularly in mammalian systems, 5,6-Epoxy-5,6-dihydroquinoline functions as a transient arene oxide intermediate. nih.gov Arene oxides are highly reactive electrophilic metabolites formed by the action of cytochrome P450 monooxygenases on aromatic compounds. nih.govtaylorandfrancis.com These intermediates can undergo several subsequent reactions. They can be hydrated by epoxide hydrolase to form trans-dihydrodiols, rearrange to form phenols (a process known as the NIH shift), or react with cellular macromolecules. nih.govtaylorandfrancis.com The formation of the 5,6-epoxide of quinoline is believed to be linked to its metabolic activation into a potentially tumorigenic agent. nih.gov The synthesis and chemical reactivity of quinoline arene oxides, including 5,6-epoxy-5,6-dihydroquinoline, have been studied to understand their role in biological systems. rsc.orgrsc.org
Stereospecificity and Regioselectivity in Biological Epoxidation
The biological epoxidation of quinoline exhibits significant stereospecificity and regioselectivity, which are determined by the specific enzymes involved. In the case of microbial biotransformation by Pseudomonas putida's toluene dioxygenase, the reaction is highly controlled, leading to specific stereoisomers. For instance, the chemoenzymatic synthesis of (–)-(5R,6S)-5,6-Epoxy-5,6-dihydroquinoline relies on the specific stereochemistry of the cis-dihydrodiol precursor produced by the enzyme. nih.gov This high degree of stereochemical control is a characteristic feature of enzymatic reactions, where the substrate is precisely oriented within the enzyme's active site.
Regioselectivity is also evident in these transformations. The enzymatic oxidation of quinoline does not occur randomly around the aromatic rings. Instead, specific positions are preferentially attacked. For example, TDO-catalyzed dihydroxylation of quinoline yields a specific ratio of different cis-dihydrodiol isomers, indicating that the enzyme selectively oxidizes the 5,6- and 7,8-positions of the carbocyclic ring. nih.gov This regioselectivity is crucial in determining the final metabolic products and the subsequent biological activity of the resulting compounds.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)- |
| Quinoline |
| cis-dihydrodiols |
| Toluene |
| 5,6-dihydroxy-5,6-dihydroquinoline |
| 3-hydroxyquinoline |
| Anthranilic acid |
| trans-dihydrodiols |
Synthesis and Characterization of Derivatives and Analogues of 5,6 Epoxy 5,6 Dihydroquinoline
Dihydroxylated Derivatives (Diols)
The conversion of epoxides to vicinal diols (glycols) is a fundamental transformation in organic synthesis. The stereochemical outcome of this hydrolysis is highly dependent on the reaction mechanism.
The synthesis of cis-5,6-dihydroxy-5,6-dihydroquinoline from the corresponding epoxide is not achieved through a direct ring-opening reaction. The direct hydrolysis of an epoxide ring, whether acid- or base-catalyzed, proceeds with at least one stereochemical inversion, making a trans-diol the typical product.
The formation of a cis-diol generally requires a syn-dihydroxylation approach starting from the parent alkene, quinoline (B57606), rather than the epoxide. Reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) are used to add two hydroxyl groups to the same face of the double bond, resulting in the cis configuration. Therefore, obtaining the cis-diol derivative from 5,6-epoxy-5,6-dihydroquinoline would necessitate a multi-step synthetic sequence, likely involving de-epoxidation to the alkene followed by syn-dihydroxylation.
The preparation of trans-diols is the most common result of epoxide hydrolysis. researchgate.netnih.gov The acid-catalyzed ring-opening of 5,6-epoxy-5,6-dihydroquinoline with water serves as a prime example. organic-chemistry.org In this reaction, the epoxide oxygen is first protonated by an acid catalyst, making the epoxide a better electrophile. A water molecule then acts as a nucleophile, attacking one of the epoxide carbons. This attack occurs from the face opposite to the protonated oxygen atom (a backside, Sₙ2-type attack), leading to an inversion of the stereochemistry at the site of attack. The subsequent deprotonation of the resulting intermediate yields the trans-5,6-dihydroxy-5,6-dihydroquinoline.
General Reaction for trans-Diol Formation:
(5R,6S)-5,6-Epoxy-5,6-dihydroquinoline + H₂O (in the presence of an acid catalyst) → (5R,6R)-5,6-Dihydroxy-5,6-dihydroquinoline + (5S,6S)-5,6-Dihydroxy-5,6-dihydroquinoline (racemic mixture)
Quinoline Dioxide Analogues
Oxidation reactions targeting both the quinoline ring system and other unsaturated bonds can produce various dioxide analogues. Research has shown that the oxidation of quinoline arene oxides can lead to the formation of diepoxy derivatives. rsc.org For instance, the oxidation of related quinoline epoxides has been shown to produce trans-diepoxy-tetrahydroquinoline derivatives. rsc.org
Further oxidation of 5,6-epoxy-5,6-dihydroquinoline 1-oxide can yield a trans-5,6,7,8-diepoxy-5,6,7,8-tetrahydroquinoline 1-oxide, representing a complex dioxide analogue. rsc.org The synthesis of cis-diepoxides has also been achieved through a stepwise pathway involving a bromohydrin intermediate derived from 7,8-epoxy-7,8-dihydroquinoline. rsc.org
N-Oxide and N-Methylated Quinolium Derivatives
The nitrogen atom of the quinoline ring in 5,6-epoxy-5,6-dihydroquinoline can be readily functionalized to produce N-oxides and N-alkylated quinolium salts without disturbing the epoxide ring. rsc.org
N-Oxidation: Treatment of 5,6-epoxy-5,6-dihydroquinoline with an oxidizing agent, typically a peroxy acid like m-chloroperoxybenzoic acid (mCPBA), results in the formation of 5,6-epoxy-5,6-dihydroquinoline 1-oxide. rsc.org
N-Methylation: The reaction with a powerful methylating agent such as methyl trifluoromethanesulfonate (B1224126) leads to the corresponding N-methylquinolinium arene oxide salt. rsc.org
These reactions highlight the ability to selectively modify the heterocyclic core of the molecule while preserving the epoxide functionality.
Table 1: Synthesis of N-Oxide and N-Methylated Derivatives
| Starting Material | Reagent | Product |
| 5,6-Epoxy-5,6-dihydroquinoline | Peroxy acid (e.g., mCPBA) | 5,6-Epoxy-5,6-dihydroquinoline 1-oxide |
| 5,6-Epoxy-5,6-dihydroquinoline | Methyl trifluoromethanesulfonate | N-Methyl-5,6-epoxy-5,6-dihydroquinolinium trifluoromethanesulfonate |
Halogenated and Substituted Epoxide Analogues
Halogenated derivatives of 5,6-epoxy-5,6-dihydroquinoline can be synthesized via the ring-opening of the epoxide with hydrogen halides. This reaction typically yields a halohydrin, where a halogen atom is attached to one carbon and a hydroxyl group to the adjacent carbon.
The reaction of an epoxide with hydrohalic acids (e.g., HBr, HI) proceeds via an Sₙ2 mechanism. The attack of the halide ion occurs regioselectively at one of the epoxide carbons, leading to a trans-halohydrin. For instance, the reaction of the related 7,8-epoxy-7,8-dihydroquinoline has been shown to produce a bromohydrin intermediate. rsc.org A similar reaction is expected for the 5,6-epoxide, which would result in a 5-halo-6-hydroxy or 5-hydroxy-6-halo derivative. The regioselectivity of the attack (at C-5 or C-6) would be influenced by steric and electronic factors within the molecule.
Computational and Theoretical Studies on 5,6 Epoxy 5,6 Dihydroquinoline
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to investigating the electronic structure and energetic properties of molecules. nih.govresearchgate.net DFT methods are widely applied to quinoline (B57606) derivatives to determine kinetic and thermodynamic stability, calculate optimized molecular geometries, and analyze molecular interactions and electronic properties. nih.govresearchgate.netnih.gov For (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline, DFT calculations would provide insights into bond lengths, angles, and the distribution of electron density across the molecule.
Analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is a key aspect of these studies. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov In studies of related substituted quinoline epoxides, the HOMO is often localized on the electron-rich quinoline ring system and oxygen atoms, while the LUMO is typically situated on the quinoline ring, indicating the likely sites for nucleophilic and electrophilic attack, respectively. researchgate.net
Table 1: Application of Quantum Chemical Methods to 5,6-Epoxy-5,6-dihydroquinoline
| Computational Method | Information Yielded | Relevance to (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline |
| DFT Geometry Optimization | Provides the most stable 3D structure (lowest energy conformation), including bond lengths and angles. | Determines the precise stereochemical structure and strain of the epoxide ring fused to the quinoline core. |
| Frequency Calculations | Confirms that the optimized structure is a true energy minimum and provides vibrational frequencies (comparable to IR spectra). | Validates the computed structure and predicts its infrared spectrum. |
| FMO Analysis (HOMO/LUMO) | Identifies the distribution of electron density and predicts the most probable sites for electrophilic and nucleophilic reactions. The energy gap indicates chemical reactivity. | Predicts that the epoxide oxygen is a site for protonation/Lewis acid coordination and the carbon atoms of the epoxide are susceptible to nucleophilic attack. |
| Natural Bond Orbital (NBO) | Analyzes charge distribution and donor-acceptor (hyperconjugative) interactions within the molecule. | Quantifies the partial atomic charges, confirming the electrophilic nature of the epoxide carbons and the nucleophilic nature of the nitrogen atom. |
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transition states. acs.org A key reaction of arene oxides like 5,6-Epoxy-5,6-dihydroquinoline is solvolysis (e.g., hydrolysis), which involves the ring-opening of the epoxide. acs.org
Computational studies on the reactions of related quinoline N-oxides have demonstrated that DFT can be used to compare different reaction pathways and determine the operative mechanism. rsc.orgacs.org For the epoxide ring-opening of (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline, calculations could model the reaction under both neutral and acid-catalyzed conditions. This would involve:
Locating Transition States (TS): Identifying the highest-energy point along the reaction coordinate for epoxide opening.
Calculating Activation Energies (ΔG‡): Determining the energy barrier for the reaction, which correlates with the reaction rate.
Analyzing Reaction Intermediates: Characterizing the structure and stability of intermediates, such as carbocations formed during the ring-opening process.
By calculating the energy barriers for nucleophilic attack at the C5 versus the C6 position, DFT can predict the regioselectivity of the ring-opening reaction, a critical factor in determining the structure of the resulting diol metabolites.
The three-dimensional shape of a molecule is crucial to its reactivity and biological function. (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline is a rigid, non-planar molecule. Conformational analysis using quantum chemical methods would be employed to determine its most stable spatial arrangement. nih.gov While the fused ring system limits conformational freedom, calculations can precisely define the pucker of the dihydroquinoline ring and the orientation of the epoxide relative to the rest of the molecule.
These calculations are particularly important for understanding stereochemical preferences in its interactions with chiral biological molecules, such as enzyme active sites. The specific (5R,6S) configuration dictates a unique topology that an enzyme must recognize for binding and subsequent metabolism.
Molecular Dynamics Simulations for Reactivity Prediction
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior in a condensed phase, such as in aqueous solution. nih.gov While DFT is excellent for studying the intrinsic properties of a single molecule, MD is suited for exploring how the environment (e.g., solvent molecules) influences its stability and reactivity. davidpublisher.commdpi.com
For (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline, MD simulations could be used to:
Simulate Solvation: Model the arrangement of water molecules around the epoxide and analyze the specific hydrogen bonding interactions.
Predict Stability: Assess the stability of the epoxide in an aqueous environment over time, providing insights into its propensity for spontaneous hydrolysis.
Explore Conformational Dynamics: Observe fluctuations in the molecule's structure and how these motions might facilitate its entry into an enzyme active site.
By simulating the system's behavior over nanoseconds, MD can complement static DFT calculations of reaction barriers by showing how solvent dynamics contribute to overcoming those barriers.
In Silico Modeling of Enzymatic Interactions and Substrate Binding
Quinoline is metabolized in mammals by Cytochrome P-450 (CYP450) monooxygenases, which catalyze its epoxidation to form arene oxides like 5,6-Epoxy-5,6-dihydroquinoline. nih.gov This epoxide is then a substrate for detoxification by enzymes such as soluble epoxide hydrolase (sEH), which converts it to the corresponding trans-dihydrodiol. whiterose.ac.uknih.gov In silico techniques like molecular docking and MD simulations are essential for studying these enzyme-substrate interactions. nih.govresearchgate.netresearchgate.net
Molecular Docking: This computational technique predicts the preferred binding orientation of a ligand (the epoxide) within the active site of a target protein (e.g., sEH or CYP450). Docking studies on related quinoline derivatives and sEH inhibitors have identified key interactions that stabilize the ligand in the active site. scilit.comescholarship.orgarxiv.org For (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline, docking into the sEH active site would aim to:
Identify the key amino acid residues that form hydrogen bonds, hydrophobic, and π-π stacking interactions with the quinoline ring system.
Position the epoxide ring near the catalytic residues responsible for hydrolysis (e.g., the nucleophilic aspartate residue in sEH).
Calculate a docking score, which provides an estimate of the binding affinity.
Table 2: Potential Interacting Residues in Soluble Epoxide Hydrolase (sEH) for Quinoline-based Ligands
| Interaction Type | Key Amino Acid Residues (Human sEH) | Potential Role in Binding (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline |
| Catalytic Dyad | Asp335, His524, Asp496 | Asp335 acts as the nucleophile attacking the epoxide carbon. His524 protonates the epoxide oxygen, facilitating ring-opening. escholarship.org |
| Hydrogen Bonding | Tyr383, Tyr466 | The aromatic hydroxyl groups of tyrosine residues can form hydrogen bonds, potentially with the quinoline nitrogen, stabilizing the ligand in the active site. escholarship.org |
| Hydrophobic/π-π Stacking | Trp336, Met419, Phe267 | Aromatic and hydrophobic residues in the binding pocket form van der Waals and π-π stacking interactions with the quinoline ring, contributing significantly to binding affinity. escholarship.org |
Molecular Dynamics of Enzyme-Substrate Complexes: Following docking, MD simulations of the enzyme-substrate complex can be performed. These simulations provide a dynamic view of how the ligand behaves within the active site and assess the stability of the predicted binding pose over time. This can confirm whether key interactions identified in docking are maintained and reveal conformational changes in the enzyme or ligand upon binding. nih.gov
Synthetic Applications and Chiral Synthons Derived from 5,6 Epoxy 5,6 Dihydroquinoline
Utilization as Chiral Building Blocks in Asymmetric Synthesis
The defined stereochemistry of (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline makes it an attractive chiral synthon for asymmetric synthesis. The epoxide ring, being strained, is susceptible to nucleophilic attack, which can proceed with high stereoselectivity, allowing for the transfer of chirality to new products.
While direct and extensive examples of its use in asymmetric synthesis to generate a wide array of distinct chiral molecules are not broadly documented in readily available literature, its potential lies in the diastereoselective and regioselective opening of the epoxide ring. This fundamental transformation can introduce new stereocenters with controlled configurations relative to the existing (5R,6S) stereochemistry. For instance, reaction with various nucleophiles can lead to the formation of trans-5,6-disubstituted-5,6-dihydroquinolines, preserving the chiral integrity of the carbon backbone. The resulting functionalized dihydroquinoline core can then be further elaborated into more complex chiral structures.
Applications in the Total Synthesis of Complex Molecules
The utility of (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline as a starting material in the total synthesis of complex natural products, particularly quinoline (B57606) alkaloids, is an area of significant potential. Although a direct total synthesis of a complex natural product commencing from this specific epoxide is not prominently reported, its structural features are embedded within numerous biologically active alkaloids.
The synthesis of various quinoline and dihydroquinoline alkaloids often involves the construction of the core heterocyclic system with specific stereochemical configurations. The availability of (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline in enantiopure form offers a convergent and stereocontrolled approach to certain classes of these alkaloids. For example, the decahydroquinoline (B1201275) core is found in poison frog alkaloids, and synthetic strategies towards these molecules often rely on establishing key stereocenters early in the synthesis. A chiral fragment derived from this epoxide could, in principle, be integrated into a synthetic route towards such complex targets.
Rational Design of Derivatives for Synthetic Methodology Development
The rational design of derivatives from (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline can pave the way for the development of new synthetic methodologies. By strategically modifying the epoxide or the quinoline core, novel reactivity patterns can be explored and exploited.
For instance, the development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. Derivatives of 5,6-dihydroquinoline, particularly those with chelating functionalities introduced via epoxide opening, could be designed to act as chiral ligands for transition metal catalysts. The rigid quinoline backbone can provide a well-defined steric and electronic environment, which is crucial for inducing high enantioselectivity in catalytic reactions. Research in this area could involve the synthesis of a library of derivatives and screening their efficacy in various asymmetric transformations, thereby establishing new catalyst systems.
Enantiopure Epoxides in the Construction of Functional Molecules
A definitive application of enantiopure (–)-(5R,6S)-5,6-Epoxy-5,6-dihydroquinoline is in the chemoenzymatic synthesis of other functional molecules, such as quinoline arene dioxides. These compounds are of interest in the context of studying the potential mammalian metabolism and carcinogenicity of quinoline.
A notable example is the synthesis of (–)-(5R,6R,7R,8R)-quinoline-5,6:7,8-dioxide. This transformation is achieved by treating (–)-(5R,6S)-5,6-epoxy-5,6-dihydroquinoline with aqueous sodium hypochlorite (B82951) in the presence of a phase transfer catalyst. This reaction proceeds with the introduction of a second epoxide ring, and the stereochemistry of the starting material dictates the stereochemical outcome of the product.
| Starting Material | Reagents | Product |
| (–)-(5R,6S)-5,6-Epoxy-5,6-dihydroquinoline | aq. NaOCl, t-Bu₄NHSO₄, CH₂Cl₂ | (–)-(5R,6R,7R,8R)-quinoline-5,6:7,8-dioxide |
This synthesis highlights how the defined stereochemistry of the starting epoxide is directly transferred and elaborated upon to construct a more complex, functional molecule with multiple stereocenters.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of organic molecules. For (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline, advanced NMR methods are essential to confirm the cis-relationship of the epoxide ring relative to the dihydroquinoline core and to assign the absolute stereochemistry.
Detailed ¹H and ¹³C NMR analyses provide the initial framework of the carbon-hydrogen connectivity. The chemical shifts (δ) of the protons on the epoxide ring (H-5 and H-6) are particularly diagnostic. Their specific resonances and scalar coupling constants (J-values) offer critical insights into their dihedral angle relationship, which helps to establish the cis or trans nature of the epoxide.
To unambiguously assign the (5R,6S) stereochemistry, advanced two-dimensional NMR experiments are employed. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. A NOESY experiment detects through-space interactions between protons that are in close proximity. For the (5R,6S) isomer, a cross-peak between the protons at C-5 and C-6 would be expected, confirming their spatial closeness on the same face of the ring system. Quantum chemical calculations can further support these assignments by predicting NMR parameters for different isomers. acs.org
Table 1: Representative ¹H and ¹³C NMR Data for Arene Oxide Moieties Note: The following data are illustrative for arene oxide systems and may vary for the specific compound.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (2D NMR) |
| H-5 | 3.5 - 4.5 | 50 - 60 | NOESY with H-6 |
| H-6 | 3.5 - 4.5 | 50 - 60 | NOESY with H-5 |
| Aromatic H | 7.0 - 8.5 | 110 - 150 | COSY, HMBC with epoxide carbons |
| Aromatic C | 110 - 150 | 110 - 150 | HMQC/HSQC with attached protons |
High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of 5,6-Epoxy-5,6-dihydroquinoline. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places).
For a molecule with the chemical formula C₉H₇NO, the exact theoretical mass can be calculated. HRMS analysis provides an experimental mass that can be compared to this theoretical value. A close match between the experimental and theoretical mass confirms the molecular formula and rules out other potential formulas that might have the same nominal mass. acs.orgpeerj.com The molecular weight of C₉H₇NO is approximately 145.16 g/mol , with a precise monoisotopic mass of 145.0528 Da. nih.gov
The fragmentation pattern observed in the mass spectrum can also provide structural information. The electron ionization (EI) mass spectra of quinolines typically show an intense molecular ion peak, with a significant fragmentation pathway being the loss of HCN (27 mass units). mcmaster.ca The presence and fragmentation of the epoxide group would introduce characteristic losses that further support the proposed structure. researchgate.net
Table 2: HRMS Data for C₉H₇NO
| Parameter | Value |
| Molecular Formula | C₉H₇NO |
| Theoretical Monoisotopic Mass | 145.05276 Da |
| Expected Experimental Mass | ~145.0528 ± 0.0005 Da |
| Common Fragmentation | Loss of CO, HCN |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The epoxide functional group exhibits several characteristic absorption bands in the IR spectrum. chemistrytalk.org These include:
Asymmetric C-O-C stretch: Typically found in the 950–810 cm⁻¹ region. spectroscopyonline.com
Symmetric C-O-C stretch: Occurs in the 880–750 cm⁻¹ range. chemistrytalk.orgspectroscopyonline.com
Ring "breathing" mode: A symmetric vibration of the entire epoxide ring, often seen around 1280-1230 cm⁻¹. researchgate.net
The presence of the aromatic quinoline (B57606) ring will give rise to C=C stretching vibrations in the 1650–1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. mdpi.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The epoxide ring vibrations are also Raman active. researchgate.net The symmetric "breathing" mode of the epoxide ring, often weak in the IR spectrum, can be a prominent peak in the Raman spectrum. researchgate.net Aromatic ring vibrations, particularly the ring stretching modes between 1650-1200 cm⁻¹, are typically very strong and characteristic in Raman spectra. mdpi.com The combination of IR and Raman data provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of both the epoxide and the aromatic dihydroquinoline core. spectroscopyonline.comnycu.edu.tw
Table 3: Key Vibrational Frequencies for 5,6-Epoxy-5,6-dihydroquinoline
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Aromatic C=C Stretch | 1650 - 1450 | 1650 - 1450 (often strong) |
| Epoxide Ring Breathing | ~1250 | ~1250 |
| Asymmetric C-O-C Stretch | 950 - 810 | 950 - 810 |
| Symmetric C-O-C Stretch | 880 - 750 | 880 - 750 |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for the separation of the desired (5R,6S) enantiomer from its (5S,6R) counterpart and for assessing its enantiomeric and chemical purity.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating enantiomers. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.com Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly effective for separating a wide range of chiral compounds, including arene oxides. hplc.euchromatographyonline.com
Method development involves screening different chiral columns and mobile phase systems (normal phase, reversed-phase, or polar organic mode) to achieve optimal resolution between the enantiomeric peaks. chromatographyonline.comrsc.org The enantiomeric excess (ee) or purity of the (5R,6S) isomer can be accurately quantified by integrating the peak areas of the two enantiomers.
Table 4: Chromatographic Methods for Analysis
| Technique | Stationary Phase Type | Purpose | Key Parameters |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD) | Enantiomeric separation and purity (ee) assessment | Mobile phase composition, flow rate, column temperature, detector wavelength |
| Reversed-Phase HPLC | C18, C8 | Chemical purity assessment, separation from non-chiral impurities | Gradient elution, mobile phase pH |
| GC-MS | Standard non-polar or polar capillary column | Assessment of chemical purity and identification of volatile impurities | Temperature program, carrier gas flow, mass analyzer settings |
Future Research Directions and Emerging Paradigms
Development of Next-Generation Stereoselective Synthetic Strategies
While biocatalytic routes currently dominate the synthesis of (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline, the future lies in the development of more versatile and scalable chemical methods. Current research in asymmetric catalysis offers promising avenues. nih.govacs.orgcapes.gov.br Future efforts will likely focus on:
Organocatalytic Epoxidation: The use of chiral small organic molecules to catalyze the epoxidation of the quinoline (B57606) core represents a significant frontier. beilstein-journals.org This approach avoids the use of expensive and potentially toxic transition metals. Research will likely target the design of novel catalysts that can achieve high enantioselectivity for the 5,6-double bond of dihydroquinoline precursors. beilstein-journals.org
Advanced Transition-Metal Catalysis: While traditional methods exist, next-generation strategies will involve the design of novel ligand architectures for transition metals like manganese, rhodium, or cobalt. organic-chemistry.orgdicp.ac.cn These advanced catalysts could offer higher turnover numbers, milder reaction conditions, and superior control over stereoselectivity, making the synthesis more efficient and sustainable. mdpi.commdpi.com
Photocatalytic and Electrocatalytic Methods: Emerging paradigms in synthesis include the use of light or electricity to drive chemical reactions. mdpi.comnih.gov Future research may explore photocatalytic systems or electrochemical cells to achieve the desired epoxidation, potentially offering unique reactivity and selectivity profiles not accessible through traditional thermal methods. mdpi.comsciprofiles.com
Exploration of Novel Biocatalysts and Engineered Systems for Production
Biocatalysis provides a green and highly selective route to (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline, primarily through the action of dioxygenase enzymes found in microorganisms like Pseudomonas species. nih.govrsc.orgnih.govfrontiersin.org Future advancements in this area will hinge on synthetic biology and metabolic engineering. nih.govresearchgate.netlbl.gov
Key future research directions include:
Enzyme Engineering and Directed Evolution: Techniques such as directed evolution can be used to engineer existing dioxygenases, like toluene (B28343) dioxygenase (TDO), to enhance their activity, stability, and specificity towards quinoline substrates. rsc.orgresearchgate.net This involves creating mutant libraries of the enzyme and screening for variants with improved catalytic performance for producing the target epoxide. nih.gov
Metabolic Pathway Engineering: Optimizing the production of the epoxide in microbial hosts such as E. coli or Saccharomyces cerevisiae is a major goal. nih.govresearchgate.net This involves engineering the microorganism's metabolic pathways to increase the flux towards the desired product and minimize the formation of byproducts. nih.goveurekaselect.com Strategies may include overexpressing key enzymes or knocking out competing pathways. nih.gov
Cell-Free Biosynthesis: To overcome the limitations of using whole cells (e.g., cell toxicity, complex purification), cell-free systems containing only the necessary enzymes offer a promising alternative. northumbria.ac.uk Future work will focus on developing robust and scalable cell-free platforms for the high-yield production of (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline.
Below is a table outlining potential biocatalytic systems for future development.
| Catalyst System | Host Organism | Target Improvement | Potential Advantage |
| Engineered Toluene Dioxygenase (TDO) | E. coli | Increased specific activity, altered substrate specificity | High yield, cost-effective production |
| Engineered Naphthalene (B1677914) Dioxygenase (NDO) | Pseudomonas putida | Enhanced enantioselectivity (>99% e.e.) | Superior chiral purity |
| Cell-Free Enzyme Cascade | In vitro | High volumetric productivity, simplified purification | Reduced byproduct formation, process control |
| Metabolically Engineered S. cerevisiae | S. cerevisiae | Utilization of alternative feedstocks, improved tolerance | Consolidated bioprocessing, robustness |
Integration of Advanced Computational Approaches for Predictive Chemistry
Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity, guiding both synthetic and biocatalytic development. catalysis.blogresearchgate.net For (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline, future computational work will provide deeper mechanistic insights and accelerate discovery. rsc.orgnih.gov
QM/MM Modeling of Enzyme Active Sites: Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are powerful for studying enzyme-catalyzed reactions. nih.govrsc.org Future studies will use QM/MM to model the interaction of quinoline with the active site of dioxygenases, elucidating the factors that control stereoselectivity and reactivity. nih.govacs.org This knowledge can guide the rational design of more efficient enzyme variants. rutgers.edu
Density Functional Theory (DFT) for Catalyst Design: DFT calculations are crucial for designing new chemical catalysts. nih.govrsc.org Researchers will use DFT to predict the performance of novel organocatalysts and transition-metal complexes for quinoline epoxidation, screening candidates in silico before attempting their synthesis. arabjchem.orgnih.govuobaghdad.edu.iq
Machine Learning for Reaction Optimization: Machine learning (ML) algorithms can analyze large datasets to predict reaction outcomes and identify optimal reaction conditions. nih.govresearchgate.net In the future, ML models will be trained on experimental data to accelerate the development of both synthetic and biocatalytic routes to the target epoxide, predicting yields and selectivity with high accuracy. nih.gov
Unlocking New Synthetic Transformations and Methodologies
The synthetic potential of (5R,6S)-5,6-Epoxy-5,6-dihydroquinoline as a chiral building block is vast but largely untapped. Its strained epoxide ring and inherent functionality make it an ideal starting point for novel chemical transformations. scilit.com
Future research will focus on:
Stereoselective Ring-Opening Reactions: Developing new methods for the regioselective and stereoselective opening of the epoxide ring with various nucleophiles (e.g., organometallics, amines, thiols) will provide access to a diverse range of highly functionalized dihydroquinoline derivatives. scilit.comnih.gov
Cascade Reactions and Cycloadditions: The epoxide can serve as a trigger for complex cascade reactions, allowing for the rapid construction of polycyclic heterocyclic scaffolds in a single step. chemrxiv.org Exploration of its participation in cycloaddition reactions could also lead to novel molecular architectures.
Synthesis of Novel Bioactive Molecules: By leveraging the chirality and reactivity of the epoxide, researchers can design and synthesize new analogues of natural products or novel compounds with potential therapeutic applications. nih.gov The development of efficient synthetic routes starting from this epoxide will be a key enabler for medicinal chemistry programs. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
